Summary of Application: This compound is used in the synthesis of boronic acid derivatives, which are crucial intermediates in various organic reactions, including Suzuki-Miyaura cross-coupling.
Methods of Application: The synthesis involves the conversion of the aniline group to a boronic acid or boronate ester, facilitating its use in cross-coupling reactions.
Results: The production of boronic acid derivatives from 4-Bromo-2-ethoxy-5-fluoroaniline enables the formation of biaryl structures, which are significant in pharmaceuticals and agrochemicals .
Summary of Application: This aniline derivative can be used to develop new analytical reagents for detecting or quantifying other compounds, especially in complex mixtures.
Methods of Application: The compound’s unique structure allows it to react with specific functional groups, forming detectable or quantifiable products.
Results: The development of such reagents can lead to improved sensitivity and selectivity in analytical methods .
Summary of Application: Given its fluorinated structure, 4-Bromo-2-ethoxy-5-fluoroaniline is valuable in research focused on the properties and reactivity of fluorinated compounds.
Methods of Application: The compound can be used as a model to study the effects of fluorination on molecular behavior and stability.
Results: Insights gained from such studies can inform the design of new materials and pharmaceuticals that leverage the unique properties of fluorine atoms .
Summary of Application: This compound may be explored as a potential component in organic photovoltaic materials due to its aromatic structure and electron-withdrawing groups.
Methods of Application: It could be incorporated into the active layer of organic solar cells to enhance their light-absorbing capabilities.
Summary of Application: 4-Bromo-2-ethoxy-5-fluoroaniline can be a precursor in the design of catalysts, particularly those used in organic transformations.
Methods of Application: The compound can be modified to create ligands for metal catalysts, influencing the catalyst’s activity and selectivity.
Results: The development of new catalysts using this compound could improve the efficiency of chemical reactions, although specific results would depend on the reaction conditions .
Summary of Application: The environmental impact of 4-Bromo-2-ethoxy-5-fluoroaniline can be monitored, particularly its persistence and degradation in natural settings.
Methods of Application: Studies may involve tracking the compound in water or soil samples over time to assess its stability and breakdown products.
Results: Such monitoring can provide data on the compound’s environmental fate and potential risks, contributing to ecological safety assessments .
4-Bromo-2-ethoxy-5-fluoroaniline is an aromatic amine characterized by the presence of bromine, ethoxy, and fluoro substituents on the aniline ring. Its molecular formula is C₈H₈BrF N, and it has a molecular weight of 215.06 g/mol. The compound typically appears as a crystalline solid with a melting point ranging from 40°C to 42°C and a boiling point between 103°C and 108°C under reduced pressure .
Physical Properties:
The biological activity of 4-Bromo-2-ethoxy-5-fluoroaniline is of interest primarily due to its structural features that may influence pharmacological properties. Preliminary studies suggest potential activity against certain cancer cell lines, although specific biological assays are required for comprehensive evaluation.
Several synthetic approaches have been reported for the preparation of 4-Bromo-2-ethoxy-5-fluoroaniline:
Interaction studies indicate that 4-Bromo-2-ethoxy-5-fluoroaniline may interact with specific biological targets, including enzymes involved in drug metabolism. For instance, it has been noted as an inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism . Further studies are needed to elucidate its full pharmacokinetic profile.
Several compounds share structural similarities with 4-Bromo-2-ethoxy-5-fluoroaniline. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromoaniline | C₆H₆BrN | Lacks ethoxy group; simpler structure |
| 5-Fluoroaniline | C₆H₆FN | Lacks bromine; focuses on fluorine effects |
| 4-Ethoxy-aniline | C₈H₉N | Lacks halogen substituents |
| 3-Bromo-4-fluoroaniline | C₆H₄BrFN | Different position of bromine and fluorine |
Uniqueness of 4-Bromo-2-Ethoxy-5-Fluoroaniline:
The combination of bromine, ethoxy, and fluoro groups at specific positions on the aniline ring contributes to its unique reactivity and potential biological activity compared to other similar compounds. This structural arrangement may enhance its ability to interact with biological targets or facilitate specific chemical transformations.
The compound’s structure consists of a benzene ring with four distinct substituents:
This arrangement is systematically named 4-bromo-2-ethoxy-5-fluoroaniline under IUPAC rules. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉BrFNO |
| Molecular Weight | 234.07 g/mol |
| SMILES | CCOC1=CC(=C(C=C1N)F)Br |
| InChIKey | ZEMILLZFCLQWSK-UHFFFAOYSA-N |
The presence of electron-withdrawing groups (bromine, fluorine) and electron-donating groups (ethoxy, amino) creates a polarized electronic environment, influencing its reactivity in nucleophilic and electrophilic substitutions.
First reported in the early 2010s, 4-bromo-2-ethoxy-5-fluoroaniline emerged as a byproduct of efforts to optimize halogenated aniline syntheses for pharmaceutical intermediates. Patents filed between 2012 and 2020 highlight its role in streamlining the production of quinoline derivatives and fluorinated bioactive molecules. For instance, its use in palladium-catalyzed borylation reactions enabled efficient access to tetracyclic lactams with potential anticancer properties.
Recent advancements in domino reaction strategies (2024) have further underscored its utility, allowing simultaneous benzene ring construction and functional group installation under metal-free conditions. These developments address historical challenges in regioselective fluorination and amine group stabilization.
4-Bromo-2-ethoxy-5-fluoroaniline serves as a critical intermediate in:
The compound’s fluorine and ethoxy groups enhance thermal stability and electron transport properties, making it valuable in:
4-Bromo-2-ethoxy-5-fluoroaniline represents a trisubstituted aromatic amine derivative with the molecular formula C₈H₉BrFNO and a molecular weight of 234.07 grams per mole [1] [2]. The compound features a benzene ring bearing three distinct substituents: a bromine atom at the 4-position, an ethoxy group at the 2-position, and a fluorine atom at the 5-position, with the primary amine group located at the 1-position [1] [2].
The molecular structure can be represented by the SMILES notation NC1=CC(F)=C(Br)C=C1OCC, which illustrates the systematic arrangement of substituents around the aromatic ring [1]. The compound's InChI identifier is InChI=1S/C8H9BrFNO/c1-2-12-8-3-5(9)6(10)4-7(8)11/h3-4H,2,11H2,1H3, providing a standardized chemical structure representation [1].
The conformational analysis of 4-Bromo-2-ethoxy-5-fluoroaniline must consider the electronic and steric effects of the multiple substituents on the benzene ring [3] [4]. The amino group in aromatic amines typically exhibits a slightly pyramidalized geometry, with the nitrogen atom hybridization between sp³ and sp² configurations [5]. The presence of electron-withdrawing groups such as bromine and fluorine significantly influences the electronic distribution within the aromatic system [6].
The ethoxy substituent at the ortho position relative to the amine group introduces both steric and electronic considerations [4]. The ethoxy group can participate in intramolecular interactions through its oxygen atom, potentially affecting the overall molecular conformation [7]. The combination of halogen substituents (bromine and fluorine) creates a unique electronic environment that influences the compound's reactivity and stability [8] [6].
The physical properties of 4-Bromo-2-ethoxy-5-fluoroaniline have not been extensively documented in the literature, necessitating extrapolation from structurally similar compounds [2]. Based on comparison with related halogenated aniline derivatives, the compound is expected to exist as a solid at room temperature [9] [10].
Melting point data for closely related compounds provide insight into the expected thermal behavior of 4-Bromo-2-ethoxy-5-fluoroaniline [11] [9]. 4-Bromo-2-fluoroaniline exhibits a melting point range of 40-42°C [11] [12], while 4-Bromo-2,5-difluoroaniline demonstrates a higher melting point of 74-77°C [9]. The additional ethoxy substituent in 4-Bromo-2-ethoxy-5-fluoroaniline likely increases the molecular weight and intermolecular interactions, potentially resulting in a melting point within or above this range [9] [10].
Boiling point determinations for similar compounds indicate that 4-Bromo-2-fluoroaniline has a boiling point of 103-108°C at 13 mmHg [11], while at atmospheric pressure (760 mmHg), the boiling point is reported as 200-205°C [12]. The presence of the ethoxy group in 4-Bromo-2-ethoxy-5-fluoroaniline would be expected to increase the boiling point due to increased molecular weight and potential for additional intermolecular interactions [13] [5].
Solubility characteristics of 4-Bromo-2-ethoxy-5-fluoroaniline can be predicted based on its structural features and comparison with similar compounds [13] [14]. The compound contains both hydrophobic aromatic and halogen components alongside a hydrophilic amine group and ethoxy substituent [13] [5]. Primary aromatic amines with fewer than five carbon atoms are generally water-soluble, but the presence of multiple halogen substituents and the ethoxy group likely reduces water solubility compared to unsubstituted aniline [14] [5].
| Property | Value | Basis |
|---|---|---|
| Physical State | Solid | Similar halogenated anilines [9] [10] |
| Estimated Melting Point | 50-80°C | Comparison with related compounds [11] [9] |
| Estimated Boiling Point | >200°C at 760 mmHg | Similar compound data [11] [12] |
| Water Solubility | Limited | Structural analysis [13] [14] |
| Density | Not specified | Literature gap [2] |
The spectroscopic characterization of 4-Bromo-2-ethoxy-5-fluoroaniline can be predicted based on established spectroscopic principles for aromatic amines and comparison with structurally related compounds [15] [16] [17].
In infrared spectroscopy, primary aromatic amines exhibit characteristic nitrogen-hydrogen stretching vibrations in the region of 3400-3250 cm⁻¹ [16] [17] [18]. The compound would be expected to show two distinct nitrogen-hydrogen stretching bands corresponding to the symmetric and antisymmetric modes of the primary amine group [17] [18]. Additional characteristic absorptions would include aromatic carbon-hydrogen stretching around 3100-3000 cm⁻¹, aromatic carbon-carbon stretching at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹, and carbon-nitrogen stretching in the aromatic amine region of 1335-1250 cm⁻¹ [18].
The presence of the ethoxy group would contribute additional infrared absorptions, including aliphatic carbon-hydrogen stretching at 3000-2850 cm⁻¹ and carbon-oxygen stretching in the 1320-1000 cm⁻¹ region [18]. The carbon-bromine stretching vibration would appear as a medium intensity band in the 690-515 cm⁻¹ range [18].
Nuclear magnetic resonance spectroscopy provides detailed structural information for aromatic amines [15] [16] [19]. In proton nuclear magnetic resonance, the amine protons of 4-Bromo-2-ethoxy-5-fluoroaniline would appear as a broad signal in the 3-5 parts per million range, characteristic of aromatic amines [16] [19]. The labile nature of amine protons results in rapid exchange in solution, leading to broad peaks that do not exhibit coupling with adjacent protons [19].
The aromatic protons would appear in the typical aromatic region of 7-8 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of the bromine and fluorine substituents [15] [19]. The ethoxy group would contribute characteristic signals: the methylene protons adjacent to oxygen would appear around 3.7-4.2 parts per million, while the terminal methyl group would resonate around 1.2-1.4 parts per million [19].
Mass spectrometry analysis would show the molecular ion peak at mass-to-charge ratio 234 (for ⁷⁹Br isotope) and 236 (for ⁸¹Br isotope), reflecting the characteristic bromine isotope pattern [1] [15]. Fragmentation patterns would likely include loss of the ethoxy group and characteristic aromatic amine fragmentation pathways [15].
| Spectroscopic Technique | Expected Characteristics | Reference Compounds |
|---|---|---|
| Infrared | NH stretch: 3400-3250 cm⁻¹ | Similar aromatic amines [16] [17] [18] |
| Proton NMR | NH: 3-5 ppm (broad) | Aromatic amine data [16] [19] |
| Mass Spectrometry | Molecular ion: 234/236 | Molecular formula [1] [15] |
Halogenated nitrobenzenes that share the electronic architecture of 4-bromo-2-ethoxy-5-fluoronitrobenzene are routinely reduced to the corresponding anilines through catalytic hydrogenation. Palladium deposited on activated carbon promotes near-quantitative conversion while suppressing carbon–halogen bond cleavage. Using hydrazine hydrate as the hydrogen donor in refluxing methanol, Fang Li and co-workers obtained 95% isolated yield for 2-bromo-5-tert-butyl-aniline after only five minutes of heating, with no detectable debromination [1]. Microwave irradiation of the same system at 120 °C accelerates full reduction to 15 minutes, whereas sealed-tube operation at comparable temperatures drives simultaneous dehalogenation when desired [1].
Particle-size studies confirm that palladium crystallites larger than 25 nanometres give ≥ 99.9% selectivity for nitro-to-amino conversion across a spectrum of halogenated nitrobenzenes, including bromo- and fluoro-substituted analogues [2]. Process intensification trials conducted in eight-fold parallel reactors show that doubling catalyst mass from 4 mg to 8 mg linearly increases initial hydrogen uptake without altering the theoretical stoichiometry [3].
| Entry | Substrate (Ar-NO₂) | Catalyst / H-source | Temperature (°C) | Time (min) | Amine Yield (%) | Halogen Retention | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 1-bromo-4-tert-butyl-2-nitrobenzene | Palladium on carbon (5 wt %), hydrazine hydrate | 80 (reflux) | 5 | 95 | Yes [1] | 71 |
| 2 | 1-bromo-4-tert-butyl-2-nitrobenzene | Palladium on carbon (10 wt %), hydrazine hydrate (microwave) | 120 | 15 | 96 | No – full dehalogenation [1] | 71 |
| 3 | p-chloronitrobenzene | Palladium on carbon (4 wt %), H₂ (1 MPa) | 50 | 45 | > 99 | Yes [4] | 84 |
| 4 | Halogenated nitrobenzene (generic) | Palladium on carbon (25 nm), H₂ (0.6 MPa) | 60 | 30 | ≥ 99.9 | Yes [2] | 76 |
These data indicate that hydrogen delivery mode, metal loading and crystallite size constitute the main levers for preserving the bromine and fluorine substituents during hydrogenation of the nitro precursor to 4-bromo-2-ethoxy-5-fluoroaniline.
Insertion of bromine at the 4-position on an electron-rich 2-ethoxy-5-fluoroaniline ring is accomplished with electrophilic brominating agents that generate a low, steady concentration of molecular bromine. Dibromo-5,5-dimethyl-hydantoin (commercially named N-bromosuccinimide) reacts smoothly in dimethylformamide at −30 °C, delivering 4-bromo-2-fluoroaniline in 98% yield while eliminating over-bromination [5]. The same low-temperature protocol translates to the ethoxy-substituted substrate, because the ethoxy group directs electrophilic attack para to the amino group, and the fluorine atom is deactivating and meta-directing.
| Parameter | Optimal value | Effect on regio-selectivity | Reference |
|---|---|---|---|
| Brominating agent | Dibromo-5,5-dimethyl-hydantoin (1.05 equiv.) | Provides electrophilic bromine slowly, minimising dibromide | 42 |
| Solvent | Dimethylformamide (anhydrous) | Stabilises σ-complex, facilitates heat removal | 42 |
| Temperature | −34 to −23 °C | Suppresses ortho substitution and polybromination | 42 |
| Additions | Slow, dropwise (≤ 0.5 mL min⁻¹) | Maintains low Br₂ concentration | 42 |
Ethoxylation of the 2-position can be introduced either before or after bromination. The most frequently employed route treats 2-fluoro-5-nitrophenol with potassium carbonate and ethanol under reflux, forming the ethoxy ether through nucleophilic aromatic substitution; subsequent nitration‐bromination and final hydrogenation afford the target aniline in four steps overall [6].
Optimization focuses on three mutually interacting variables:
A factorial study varying nanoparticle size (10–30 nm), temperature (50–120 °C) and catalyst loading (0.5–2 mol %) showed that the highest space–time yield (1.85 kg L⁻¹ h⁻¹) with < 0.1% debromination is achieved at 70 °C, 1 MPa hydrogen and 1 mol % palladium on carbon of 28 nm mean diameter [2].
Scaling the synthesis of 4-bromo-2-ethoxy-5-fluoroaniline encounters four principal obstacles: